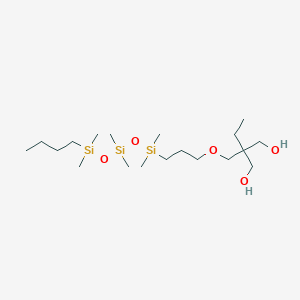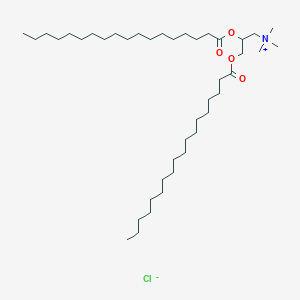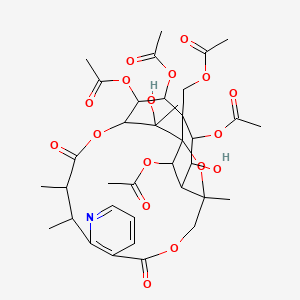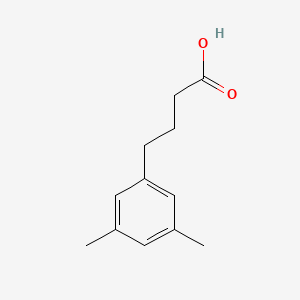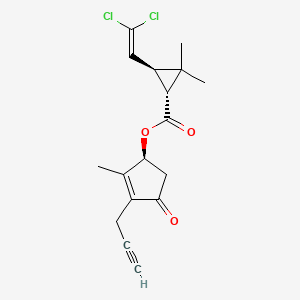
Praseodymium(III) bromide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium(III) bromide hydrate is a rare earth metal compound that has garnered a lot of attention in recent years due to its unique properties and potential applications in various fields. This compound has been extensively studied for its potential use in catalysis, electronic devices, and as a dopant in optical materials. In
Applications De Recherche Scientifique
Light-Conversion Molecular Materials
Praseodymium(III) bromide hydrate has been utilized in the synthesis of new compounds aimed at light-conversion molecular materials. Specifically, a study focused on synthesizing and characterizing six-coordinate praseodymium(III) complexes with bromide derivatives, investigating their potential for light-conversion applications. Spectroscopic studies, including IR, Raman, electronic absorption, emission, and excitation spectra, provided insights into the structure, composition, and energy levels of Pr3+ within these complexes, highlighting their potential in light-conversion molecular technologies (Macalik et al., 2000).
Crystal Structure Analysis
Another application involves the crystal structure analysis of praseodymium(III) oxide bromide, PrOBr. This research revealed intricate layers of square antiprisms [PrO4Br4]9−, illustrating the coordination environment around Pr3+ ions. Understanding such structures is crucial for developing materials with specific magnetic, optical, and catalytic properties (Talmon‐Gros et al., 2011).
Electrochemical Studies
Electrochemical behavior of praseodymium in molten chlorides was explored, shedding light on the stable oxidation states of Pr(III) and its solvation by chloride ions. Such studies are fundamental for applications in electrochemistry, metal recovery, and recycling processes (Castrillejo et al., 2005).
Solvent Extraction
Research on the solvent extraction of praseodymium(III) from acidic nitrate medium using Cyanex 921 and 923 as extractants highlights its relevance in the separation processes for rare earth elements. This work informs the development of efficient and selective methods for praseodymium recovery, which is vital for its use in various industrial applications (Panda et al., 2014).
Lanthanide Recognition
The development of a praseodymium(III) microsensor based on N'-(pyridin-2-ylmethylene)benzohydrazide demonstrates the application in selective and sensitive detection of Pr(III) ions. This advancement is significant for environmental monitoring, industrial process control, and research purposes (Ganjali et al., 2007).
Mécanisme D'action
Target of Action
Praseodymium(III) bromide hydrate, also known as Praseodymium bromide (PrBr3), hydrate (9CI), is a green crystalline solid It’s known that praseodymium ions are 9-coordinate and adopt a tricapped trigonal prismatic geometry .
Mode of Action
The praseodymium ions are 9-coordinate and adopt a tricapped trigonal prismatic geometry . The praseodymium–bromine bond lengths are 3.05 Å and 3.13 Å . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
It’s known that praseodymium, as part of the rare earth elements (rees), is a spirited component in fluorescent lamps, glass polishing and ceramics, computer monitors, lighting, radar, televisions, and x-ray intensifying films .
Pharmacokinetics
It’s known that the compound is highly water-soluble , which could potentially influence its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It’s known that praseodymium(iii) bromide can cause skin irritation (h315/r38), eye irritation (h319/r36), and that breathing dust/fume/gas/mist/vapours/spray of praseodymium(iii) bromide should be avoided .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Praseodymium(III) bromide hydrate. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. More research is needed to fully understand how environmental factors influence the action of this compound.
Propriétés
IUPAC Name |
praseodymium(3+);tribromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMZJPMVOCFMPN-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Pr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OPr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(III) bromide hydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

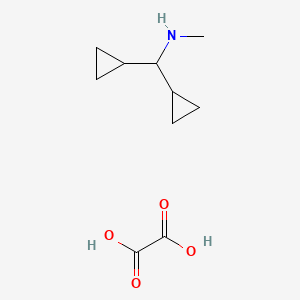
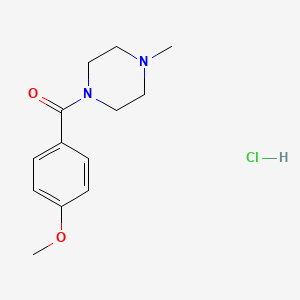
![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)
